Cas no 588673-87-4 (4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol)
4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-5-(1-(o-tolyloxy)ethyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
- 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol(SALTDATA: FREE)
- ART-CHEM-BB B018137
- AC1MW01H
- ALBB-003453
- BBL013370
- CTK6E9130
- MolPort-001-626-183
- STK401449
- 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD03943511
- Inchi: InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18)
- InChI Key: NKZWUXYAROERMI-UHFFFAOYSA-N
- SMILES: CCN1C(=NN=C1S)C(C)OC2=CC=CC=C2C
Computed Properties
- Exact Mass: 263.10900
- Monoisotopic Mass: 263.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.2
- Boiling Point: 358.6°C at 760 mmHg
- Flash Point: 170.7°C
- Refractive Index: 1.611
- PSA: 78.74000
- LogP: 3.03510
4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B433963-100mg |
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B433963-500mg |
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B433963-1g |
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 1g |
$ 320.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1261906-5g |
4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 95% | 5g |
$650 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1261906-1g |
4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 95% | 1g |
$185 | 2025-02-18 | |
| A2B Chem LLC | AG66103-1g |
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4h-1,2,4-triazole-3-thiol |
588673-87-4 | 95% | 1g |
$118.00 | 2024-04-19 | |
| A2B Chem LLC | AG66103-5g |
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4h-1,2,4-triazole-3-thiol |
588673-87-4 | 95% | 5g |
$441.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390455-1g |
4-Ethyl-5-(1-(o-tolyloxy)ethyl)-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 95+% | 1g |
¥1540.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390455-5g |
4-Ethyl-5-(1-(o-tolyloxy)ethyl)-4H-1,2,4-triazole-3-thiol |
588673-87-4 | 95+% | 5g |
¥4730.00 | 2024-05-07 | |
| abcr | AB214920-1 g |
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol; 95% |
588673-87-4 | 1g |
€217.60 | 2023-05-06 |
4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Suppliers
4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
Introduction to 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 588673-87-4)
4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 588673-87-4, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their versatility in drug design and development. The presence of multiple functional groups, including an ethyl substituent, a 1-(2-methylphenoxy)ethyl side chain, and a thiol group, contributes to its complex reactivity and interaction with biological targets.
The structural motif of 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol is particularly intriguing from a chemical perspective. The triazole ring itself is a well-documented pharmacophore that exhibits a broad spectrum of biological activities. For instance, it has been extensively studied for its antimicrobial properties, where the triazole core serves as a key scaffold for developing agents that disrupt microbial cell wall synthesis or inhibit essential metabolic pathways. The addition of the ethyl group at the 4-position of the triazole ring further modulates its electronic properties and spatial orientation, potentially enhancing binding affinity to specific protein targets.
Moreover, the 1-(2-methylphenoxy)ethyl side chain introduces a phenolic moiety with a methyl substituent at the ortho position. This structural feature is reminiscent of many bioactive molecules that utilize aromatic rings to interact with hydrophobic pockets in proteins or enzymes. The phenol group can participate in hydrogen bonding interactions, while the methyl group may influence the overall shape and flexibility of the molecule. Such features are critical in drug design, as they can significantly impact the compound's pharmacokinetic properties and therapeutic efficacy.
The thiol group (–SH) at the 3-position of the triazole ring is another key functional moiety that warrants detailed consideration. Thiols are known for their ability to form disulfide bonds, which play crucial roles in protein structure and function. Additionally, thiol groups can act as nucleophiles in various chemical reactions, making them valuable for both synthetic applications and biological interactions. In pharmaceutical contexts, thiols have been explored for their potential antioxidant properties and their ability to modulate redox-sensitive signaling pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol and biological targets. These studies have highlighted the compound's potential as an inhibitor of certain kinases and enzymes implicated in inflammatory diseases and cancer. The combination of structural features such as the triazole ring, ethyl substituent, phenolic side chain, and thiol group creates a multifaceted scaffold that can engage multiple binding sites on a target protein simultaneously.
In vitro studies have demonstrated that derivatives of this class exhibit promising activity against various pathological conditions. For example, modifications to the ethyl group or the 1-(2-methylphenoxy)ethyl side chain have shown enhanced potency in inhibiting specific enzymes involved in tumor proliferation. Furthermore, the thiol moiety has been found to contribute to improved solubility and bioavailability when incorporated into drug-like molecules. These findings underscore the importance of rational drug design approaches in optimizing such compounds for therapeutic use.
The synthesis of 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 588673-87-4) presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating access to such molecules. Techniques such as multi-step organic synthesis combined with catalytic transformations have enabled chemists to construct these intricate structures with high precision. Additionally, advances in green chemistry principles have encouraged the development of more sustainable synthetic routes that minimize waste and hazardous byproducts.
From a medicinal chemistry perspective, one particularly exciting aspect of this compound is its potential for modulating redox signaling pathways. Reactive oxygen species (ROS) play critical roles in cellular communication, but excessive ROS levels can lead to oxidative stress, contributing to various diseases including neurodegenerative disorders and cardiovascular conditions。 The thiol group in 4-Ethyl-5-1-(2-methylphenoxy)ethyl-4H-1,2,4-triazole could serve as a redox-active site, allowing it to interact with cellular thiols or participate in disulfide exchange reactions that regulate signaling cascades.
Recent preclinical studies have begun to explore these possibilities, suggesting that this compound may exhibit protective effects against oxidative damage by acting as an antioxidant or by modulating enzymes sensitive to redox changes。 These findings are particularly relevant given the growing recognition of redox dysregulation as a key factor in many pathological conditions。 Moreover, since oxidative stress is often intertwined with inflammatory responses, this compound might also find utility in addressing inflammatory diseases where redox balance is disrupted。
The integration of computational biology tools has further accelerated the discovery process for compounds like 4-Ethyl-*5-*1-*(*2*-methylphenoxy*)*ethyl-*4*H-*1,*2,*4*-triazole*-3*-thiol* (CAS No.* 588673*87*84). By leveraging machine learning algorithms trained on large datasets, researchers can predict potential binding affinities、 metabolic stability、and toxicity profiles before conducting expensive wet-lab experiments。 This high-throughput virtual screening approach allows for rapid identification of lead compounds that merit further investigation。
In conclusion, 4-Ethyl-*5-*1-*(*2*-methylphenoxy*)*ethyl-*4*H-*1,*2,*4*-triazole* - *3*-thiol* represents a promising candidate for further exploration in pharmaceutical research。 Its unique structural composition、potential biological activities、and favorable synthetic accessibility make it an attractive scaffold for developing novel therapeutic agents。 As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex pathological conditions through targeted molecular intervention。
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